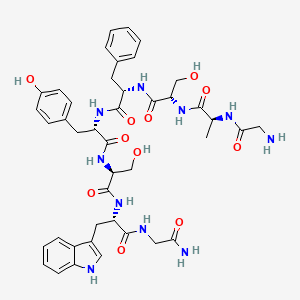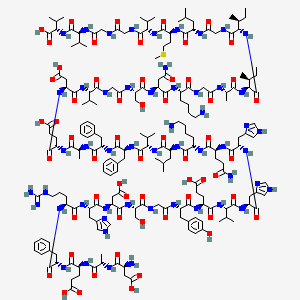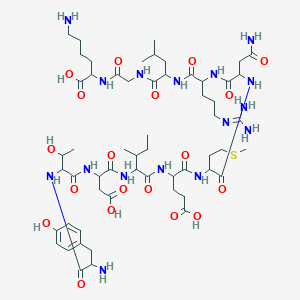
Leucokinin VIII
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucokinin 8 is a neuropeptide belonging to the leucokinin family, which was first discovered in cockroaches and later identified in various insects and other invertebrates . This peptide plays a crucial role in regulating physiological processes such as ion and water homeostasis, feeding, and sleep-metabolism interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leucokinin 8 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of leucokinin 8 involves large-scale SPPS, which allows for the efficient and high-yield synthesis of the peptide. The process is optimized for scalability, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Leucokinin 8 primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) are commonly used in SPPS for peptide bond formation.
Cleavage and Deprotection: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Major Products: The primary product of these reactions is the leucokinin 8 peptide itself, with potential by-products including truncated or misfolded peptides .
Scientific Research Applications
Leucokinin 8 has a wide range of applications in scientific research:
Mechanism of Action
Leucokinin 8 exerts its effects by binding to specific G-protein-coupled receptors (GPCRs) on target cells . This binding activates intracellular signaling pathways, leading to the modulation of ion transport and water balance. In insects, leucokinin 8 stimulates intracellular calcium levels in renal tubule cells, promoting chloride conductance and water transport .
Comparison with Similar Compounds
Leucokinin 1-7: Other members of the leucokinin family with similar structures and functions.
Diuretic Hormone 44 (DH44): Another neuropeptide involved in regulating water and ion homeostasis.
Uniqueness: Leucokinin 8 is unique due to its specific sequence and its role in modulating multiple physiological processes, including feeding, sleep-metabolism interactions, and ion transport . Its distinct receptor interactions and signaling pathways further differentiate it from other similar compounds .
Properties
Molecular Formula |
C42H52N10O11 |
|---|---|
Molecular Weight |
872.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C42H52N10O11/c1-23(47-36(57)18-43)37(58)51-33(21-53)41(62)49-30(15-24-7-3-2-4-8-24)39(60)48-31(16-25-11-13-27(55)14-12-25)40(61)52-34(22-54)42(63)50-32(38(59)46-20-35(44)56)17-26-19-45-29-10-6-5-9-28(26)29/h2-14,19,23,30-34,45,53-55H,15-18,20-22,43H2,1H3,(H2,44,56)(H,46,59)(H,47,57)(H,48,60)(H,49,62)(H,50,63)(H,51,58)(H,52,61)/t23-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
ZOHKLCYDYCDSBV-XJYHPMDOSA-N |
SMILES |
CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)CN |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)CN |
sequence |
One Letter Code: GASFYSWG-NH2 |
Synonym |
Leucokinin 8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Agtad[cfwkyc]V](/img/structure/B1574774.png)
